molecular formula C11H16BrN B13314296 [1-(3-Bromophenyl)ethyl](propan-2-yl)amine

[1-(3-Bromophenyl)ethyl](propan-2-yl)amine

Cat. No.: B13314296
M. Wt: 242.16 g/mol
InChI Key: IVLAFEZVDOSJBO-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)ethylamine: is an organic compound with the molecular formula C11H16BrN It is a derivative of phenethylamine, where the phenyl ring is substituted with a bromine atom at the third position and an ethyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Phenethylamine: The synthesis of 1-(3-Bromophenyl)ethylamine can begin with the bromination of phenethylamine. This involves the reaction of phenethylamine with bromine in the presence of a suitable solvent like acetic acid.

    Alkylation: The brominated product is then subjected to alkylation using propan-2-yl halide in the presence of a base such as potassium carbonate. This step introduces the propan-2-yl group to the nitrogen atom, forming the desired compound.

Industrial Production Methods: Industrial production of 1-(3-Bromophenyl)ethylamine typically involves large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-(3-Bromophenyl)ethylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles like hydroxide, cyanide, or amines under appropriate conditions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium or sodium cyanide in ethanol.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Hydroxy, cyano, or amino derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 1-(3-Bromophenyl)ethylamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: This compound is used in biochemical studies to investigate the effects of brominated phenethylamines on biological systems, including their interaction with enzymes and receptors.

Medicine:

    Drug Development: Due to its structural similarity to certain bioactive compounds, 1-(3-Bromophenyl)ethylamine is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.

Industry:

    Material Science: This compound is used in the development of new materials with specific properties, such as polymers and resins, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethyl group on the nitrogen atom play crucial roles in modulating the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Phenethylamine: The parent compound, lacking the bromine and propan-2-yl substitutions.

    3-Bromophenethylamine: Similar structure but without the propan-2-yl group.

    N-Isopropylphenethylamine: Similar structure but without the bromine atom.

Uniqueness:

    1-(3-Bromophenyl)ethylamine: is unique due to the presence of both the bromine atom and the propan-2-yl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

IUPAC Name

N-[1-(3-bromophenyl)ethyl]propan-2-amine

InChI

InChI=1S/C11H16BrN/c1-8(2)13-9(3)10-5-4-6-11(12)7-10/h4-9,13H,1-3H3

InChI Key

IVLAFEZVDOSJBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)C1=CC(=CC=C1)Br

Origin of Product

United States

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